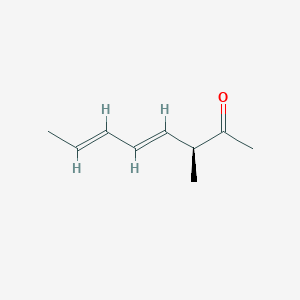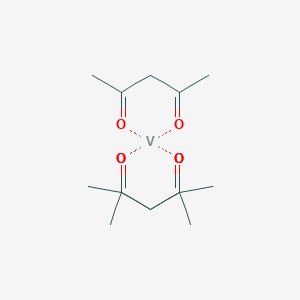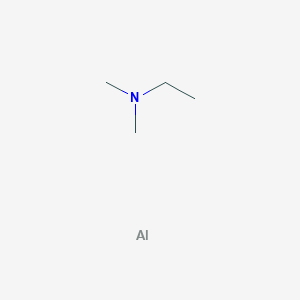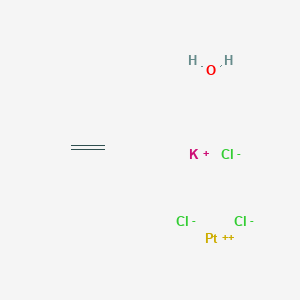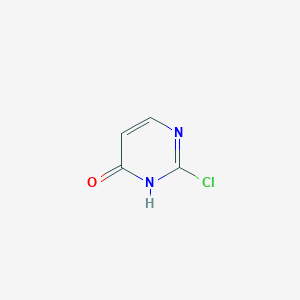
Salviolon
Übersicht
Beschreibung
Salviolone is a bisnorditerpene featuring a benzotropolone chromophore, isolated from the fresh root of Salvia miltiorrhiza, also known as Dan-Shen in traditional Chinese medicine. It has been identified alongside other nor- and bisnorditerpenes, exhibiting cytotoxic activity against Vero cells (Ginda et al., 1988).
Synthesis Analysis
The synthesis of salviolone and related compounds has been achieved from starting materials like (+)-dehydroabietic acid. This synthesis involved intermediates such as 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene, demonstrating the complexity and intricate steps necessary to synthesize salviolone and similar compounds from natural sources (Matsumoto et al., 1993).
Molecular Structure Analysis
Salviolone's structure includes a unique bisnorditerpenoid framework with a benzotropolonoid moiety. This structure was elucidated using spectroscopic methods and confirmed through total synthesis. The molecular architecture of salviolone is significant for its cytotoxic activities against cultured cells, showcasing the importance of structural features in determining biological activity (Haro et al., 1991).
Chemical Reactions and Properties
Salviolone, through its unique chemical structure, has shown significant biological activities, including cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells, highlighting its potential as an anticancer agent (Zanrè et al., 2022).
Physical Properties Analysis
While specific details on the physical properties of salviolone are not provided in the sourced documents, the characteristics such as solubility, melting point, and stability are crucial for understanding its behavior in biological systems and its potential application in drug development.
Chemical Properties Analysis
Salviolone's chemical properties, particularly its interaction with biological systems, have been explored through its effects on cell viability, proliferation, and apoptosis in cancer cells. Its ability to induce autophagic cell death and inhibit key signaling pathways in cervical cancer cells underscores the complex chemical-biological interactions at play, offering insights into its mechanism of action and potential therapeutic applications (Zhang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Beeinträchtigung des Zellzyklusfortschritts
Salviolon hat sich als in der Lage erwiesen, den Zellzyklusfortschritt in A375-Melanomzellen zu beeinträchtigen . Dies bedeutet, dass es das Wachstum und die Ausbreitung dieses hoch malignen soliden Tumors möglicherweise verlangsamen kann .
Hemmung der Koloniebildung
Eine weitere wichtige Anwendung von this compound ist seine Fähigkeit, die Koloniebildung in A375-Melanomzellen zu hemmen . Dies könnte ein entscheidender Faktor bei der Verhinderung der Ausbreitung von Krebszellen sein.
Reduktion der Metalloproteinase-2-Aktivität
This compound kann die Aktivität von Metalloproteinase-2 in A375-Melanomzellen reduzieren . Metalloproteinasen spielen eine Schlüsselrolle beim Abbau der extrazellulären Matrix, was ein kritischer Schritt bei der Entwicklung von Krebsmetastasen ist.
Regulation der P21 (Cip1/Waf1)-Expression
Es wurde festgestellt, dass this compound die P21-Proteinexpression in p53-abhängiger Weise erhöht . P21 ist ein potenter Zyklinkinase-Inhibitor, und seine erhöhte Expression kann zu einem Stillstand des Zellzyklus führen, wodurch das Wachstum von Krebszellen gehemmt wird.
Modulation der STAT3-Phosphorylierung
This compound kann das Phosphorylierungsniveau des Signaltransduktors und Aktivators der Transkription (STAT)3 modulieren . STAT3 ist ein kritischer Regulator vieler zellulärer Prozesse wie Zellwachstum und Apoptose, und seine Dysregulation ist oft mit Krebs verbunden.
Aktivierung von ERK1/2 und Akt
This compound und Cryptotanshinon induzieren eine anhaltende Aktivierung der extrazellulären signalregulierten Kinasen (ERK)1/2 und der Proteinkinase B (Akt) . Diese Kinasen sind an der Regulation verschiedener zellulärer Prozesse beteiligt, darunter Zellproliferation, Differenzierung und Überleben.
Wirkmechanismus
Target of Action
Salviolone, a natural diterpenoid derivative, primarily targets cell-cycle-related proteins . It has been shown to increase the expression of P21 protein in a P53-dependent manner . Additionally, it modulates the phosphorylation level of the signal transducer and activator of transcription (STAT3) .
Mode of Action
Salviolone interacts with its targets, leading to a multitarget effect on cell-cycle-related proteins . It impairs cell cycle progression, thereby inhibiting the growth of certain cancer cells . Moreover, it induces sustained activation of the extracellular signal-regulated kinases (ERK)1/2 and the protein kinase B (Akt) .
Biochemical Pathways
Salviolone affects several biochemical pathways. It hampers cell cycle progression, thereby affecting the cell cycle pathway . It also influences the STAT3 signaling pathway . Additionally, it induces sustained activation of the ERK1/2 and Akt pathways .
Pharmacokinetics
It is known that salviolone is a natural compound derived from the roots of salvia miltiorrhiza . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Salviolone impairs the viability of certain cancer cells without affecting the growth of normal cells . It has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells . It also exhibits a pleiotropic effect against melanoma by hampering cell cycle progression, STAT3 signaling, and malignant phenotype of A375 melanoma cells .
Eigenschaften
IUPAC Name |
9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATRODNHXVHGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



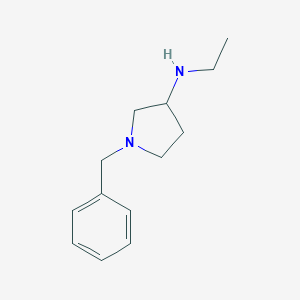

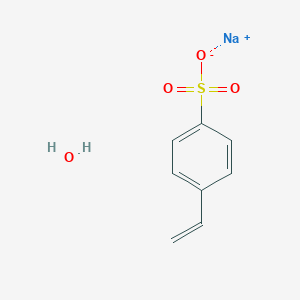
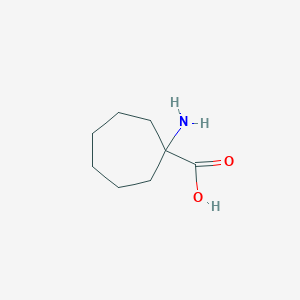

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
